molecular formula C4H5BrN2O2S B047002 2-Aminothiazole-4-carboxylic acid hydrobromide CAS No. 112539-08-9

2-Aminothiazole-4-carboxylic acid hydrobromide

Cat. No.: B047002
CAS No.: 112539-08-9
M. Wt: 225.07 g/mol
InChI Key: DZRNWHJFOOMUGU-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carboxylic acid hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiazole-4-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring. The specific steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Aminothiazole-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminothiazole-4-carboxylic acid hydrobromide is unique due to its combination of the amino group and carboxylic acid, which enhances its reactivity and biological activity compared to its analogs .

Biological Activity

2-Aminothiazole-4-carboxylic acid hydrobromide (2-ATC) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article delves into the compound's mechanisms of action, research findings, and its implications in various fields of medicine.

Overview of this compound

2-ATC is characterized by a five-membered ring containing both sulfur and nitrogen, making it a member of the thiazole family. Its structure allows for significant interaction with various biological targets, particularly enzymes involved in antibiotic resistance.

Target Enzymes

2-ATC has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. By mimicking the pharmacophore features of carbapenem hydrolysates, 2-ATC can restore the efficacy of these antibiotics in clinical settings .

Biochemical Pathways

The inhibition of MBLs by 2-ATC not only enhances the activity of β-lactam antibiotics but also affects bacterial gene expression and metabolism. The compound has shown significant antibacterial activity against both gram-positive (e.g., Staphylococcus epidermidis) and gram-negative bacteria (e.g., Pseudomonas aeruginosa) .

Antibacterial Properties

Research has demonstrated that 2-ATC exhibits substantial antibacterial activity against critical pathogens, including Mycobacterium tuberculosis. Studies report sub-micromolar minimum inhibitory concentrations (MICs), indicating its potential as a novel anti-tubercular agent .

PathogenMIC (µM)
Mycobacterium tuberculosis< 0.5
Staphylococcus epidermidis< 1
Pseudomonas aeruginosa< 1

Anticancer Activity

In addition to its antibacterial properties, 2-ATC has been evaluated for its anticancer potential. In vitro studies have shown that it can reduce prostaglandin E2 (PGE2) levels in cancer cell lines, suggesting an anti-inflammatory mechanism that may contribute to its anticancer effects. For example, compound analogs have demonstrated significant reductions in PGE2 levels with IC50 values ranging from 0.84 to 1.39 µM .

Case Studies and Research Findings

  • Antibacterial Activity Against M. tuberculosis : A study synthesized various analogs of 2-ATC and tested their efficacy against M. tuberculosis, finding that some compounds exhibited rapid bactericidal activity with selective toxicity towards mycobacterial species .
  • Anti-inflammatory and Antitumor Effects : In xenograft models, certain analogs of 2-ATC showed promising anti-tumor activity, significantly inhibiting tumor growth across multiple cancer cell lines . The reduction in PGE2 levels was correlated with decreased tumor proliferation.
  • Restoration of Antibiotic Efficacy : Research highlighted the ability of 2-ATC to restore the effectiveness of meropenem against MBL-producing isolates, demonstrating its potential role in combating antibiotic resistance .

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRNWHJFOOMUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584513
Record name 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112539-08-9
Record name 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-thiazolecarboxylic acid hydrobromide
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